2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide
Overview
Description
2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide is a complex organic compound with a unique structure that combines an indole core with a carbamoylmethylsulfanyl group and a bis(propan-2-yl)acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carbamoylmethylsulfanyl Group: This step involves the reaction of the indole derivative with a suitable carbamoyl chloride and a thiol compound under basic conditions to introduce the carbamoylmethylsulfanyl group.
Attachment of the Bis(propan-2-yl)acetamide Moiety: The final step involves the reaction of the intermediate compound with isopropylamine and acetic anhydride to form the bis(propan-2-yl)acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbamoyl group, potentially leading to the formation of amines.
Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable electrophiles (e.g., halogens, nitro groups).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: The compound may be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indole core and carbamoylmethylsulfanyl group. These interactions may modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide: shares structural similarities with other indole derivatives and carbamoyl compounds.
N-phenyl-2-(1H-indol-3-yl)acetamide: Similar indole core but lacks the carbamoylmethylsulfanyl group.
2-(1H-indol-3-yl)-N,N-dimethylacetamide: Similar indole core but different acetamide substitution.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler indole derivatives or carbamoyl compounds.
Properties
IUPAC Name |
2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S/c1-17(2)28(18(3)4)25(30)15-27-14-23(20-11-7-9-13-22(20)27)31-16-24(29)26-21-12-8-6-10-19(21)5/h6-14,17-18H,15-16H2,1-5H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPWUMXVRURHMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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